[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methanamine hydrochloride
Description
Historical Context and Development
The historical development of [2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methanamine hydrochloride must be understood within the broader context of pyrrole chemistry evolution. The foundation for understanding such complex pyrrole derivatives traces back to the classical Knorr pyrrole synthesis, which has been a widely used chemical reaction for synthesizing substituted pyrroles since its development. This fundamental reaction involves the condensation of an alpha-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group, establishing the methodological framework that would eventually enable the synthesis of highly substituted pyrrole derivatives like the target compound.
The development of pyrrole chemistry gained momentum through the recognition that pyrroles represent a fundamental motif found in natural products and marketed drugs, demonstrating activities including anti-cancer, anti-inflammatory, anti-bacterial, anti-viral, anti-malarial, anti-convulsant, anti-hypertensive, anti-psychotic, anti-cholesterolimic and anti-nociceptive properties. The progression from simple pyrrole structures to complex derivatives like this compound reflects the pharmaceutical industry's increasing sophistication in designing molecules with specific biological targets and improved pharmacological profiles.
Research into 2,5-dimethylpyrrole derivatives has shown particular promise in antitubercular applications, with synthesis routes involving microwave-assisted Paal-Knorr pyrrole synthesis through condensation of commercially available 2,5-hexadione with appropriate primary amines. The corresponding pyrroles undergo formylation under Vilsmeier-Haack reaction conditions, followed by reductive amination using sodium triacetoxyborohydride as a reducing agent to afford desired analogues. This synthetic methodology has enabled the development of compounds designed as hybrids of the nitrogen-phenyl-2,5-dimethylpyrrole scaffold with established pharmaceutical agents.
The specific compound this compound represents a culmination of these synthetic advances, incorporating multiple functional groups that position it as a versatile intermediate for further chemical modifications. The presence of the methanamine functionality particularly distinguishes this compound from simpler pyrrole derivatives, providing opportunities for additional chemical transformations and biological interactions.
Nomenclature and Structural Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The name systematically describes the molecule's structural components: the core 1H-pyrrole ring system with methyl substituents at positions 2 and 5, a 3-methylphenyl group attached to nitrogen at position 1, and a methanamine substituent at position 3 of the pyrrole ring, with the entire molecule existing as the hydrochloride salt.
| Chemical Property | Value |
|---|---|
| Chemical Abstracts Service Number | 2059932-83-9 |
| Molecular Formula | C₁₄H₁₉ClN₂ |
| Molecular Weight | 250.77 g/mol |
| Merck Index Number | MFCD30497635 |
| International Union of Pure and Applied Chemistry Name | (2,5-dimethyl-1-(m-tolyl)-1H-pyrrol-3-yl)methanamine hydrochloride |
| Storage Temperature | Room Temperature |
| Physical Form | Powder |
| Purity | 95% |
The structural classification places this compound within multiple overlapping chemical families. Primarily, it belongs to the pyrrolylmethanamine class, characterized by the presence of both the pyrrole heterocycle and the primary amine functionality. The 3-methylphenyl substituent classifies it additionally as an aryl-substituted pyrrole, while the presence of multiple methyl groups positions it within the category of polymethylated heterocycles.
The InChI (International Chemical Identifier) representation provides a standardized structural description: InChI=1S/C14H18N2.ClH/c1-10-5-4-6-14(7-10)16-11(2)8-13(9-15)12(16)3;/h4-8H,9,15H2,1-3H3;1H, which encodes the complete molecular structure including stereochemistry and connectivity. This systematic approach to nomenclature ensures precise identification and communication within the scientific community, particularly important for complex molecules with multiple functional groups and substitution patterns.
The hydrochloride salt formation represents a common approach to improving the handling characteristics and stability of amine-containing compounds. The conversion to the hydrochloride salt typically enhances water solubility, crystallinity, and storage stability compared to the free base form, making it more suitable for research applications and potential pharmaceutical development.
Position in Pyrrole Chemistry
Within the broader landscape of pyrrole chemistry, this compound occupies a significant position as a highly functionalized derivative that demonstrates the versatility of the pyrrole scaffold. The compound exemplifies the evolution from simple pyrrole structures to complex multifunctional molecules designed for specific applications in medicinal chemistry and materials science.
The 2,5-dimethyl substitution pattern represents a particularly important structural motif in pyrrole chemistry, as it provides both steric bulk and electronic modulation of the heterocyclic ring system. Research has demonstrated that 2,5-dimethylpyrrole derivatives exhibit enhanced biological activity in certain applications, particularly in antitubercular research where such compounds have shown promising results. The specific positioning of methyl groups at the 2 and 5 positions creates a symmetrical substitution pattern that influences both the electronic properties of the pyrrole ring and the overall molecular conformation.
The incorporation of the 3-methylphenyl group at the nitrogen position places this compound within the important category of nitrogen-arylated pyrroles. This structural feature is particularly significant because nitrogen-arylation dramatically alters the electronic properties of the pyrrole ring, typically reducing the electron density on nitrogen and affecting the molecule's ability to participate in hydrogen bonding and coordination chemistry. The meta-substitution pattern of the phenyl group (3-methylphenyl) provides a balance between electronic effects and steric considerations that often proves optimal for biological activity.
The methanamine functionality at position 3 of the pyrrole ring represents a unique structural feature that significantly expands the chemical versatility of the molecule. This primary amine group provides multiple opportunities for further chemical modification, including acylation, alkylation, and condensation reactions. In the context of drug design, primary amines often serve as sites for conjugation with other pharmacophores or as hydrogen bond donors in protein-ligand interactions.
Contemporary pyrrole chemistry has increasingly focused on the development of Paal-Knorr reaction methodologies under mild conditions, with target-guided synthesis concepts being applied to the preparation of fluorescent ligands and bioactive compounds. The compound under study represents an advanced example of this synthetic philosophy, incorporating multiple functional groups that position it for potential biological applications while maintaining the fundamental pyrrole reactivity that makes such molecules attractive synthetic intermediates.
Significance in Heterocyclic Chemistry Research
The significance of this compound in heterocyclic chemistry research extends far beyond its individual molecular properties to encompass its role as a representative example of modern heterocyclic design principles. The compound demonstrates the sophisticated level of structural complexity that can be achieved while maintaining synthetic accessibility, a balance that is crucial for advancing both academic research and pharmaceutical development.
In the broader context of heterocyclic chemistry research, this compound represents several important trends in the field. The combination of a classical heterocyclic core (pyrrole) with modern synthetic modifications (selective substitution patterns and functional group incorporation) exemplifies the evolution of heterocyclic chemistry from descriptive studies of natural products to the rational design of molecules with predetermined properties. The specific substitution pattern and functional group arrangement suggest potential applications in areas ranging from medicinal chemistry to materials science.
The research significance of such compounds is particularly evident in the development of new synthetic methodologies. The Paal-Knorr reaction, which provides access to substituted pyrroles, has been the subject of extensive mechanistic studies and methodological improvements. The mechanism of this reaction involves initial formation of either enamine or hemiaminal intermediates, with density functional theory calculations suggesting that hemiaminal cyclization is the preferred reaction pathway. This mechanistic understanding has enabled the development of target-guided synthesis approaches where proteins can potentially catalyze the Paal-Knorr reaction under mild conditions.
Recent advances in pyrrole synthesis have demonstrated the potential for environmentally friendly approaches, including solvent-free grinding methods using smectite catalysts for Paal-Knorr condensation reactions. These developments are particularly relevant for the synthesis of complex pyrrole derivatives like this compound, as they offer more sustainable pathways for large-scale production while maintaining high yields and selectivity.
The compound's structural features also position it as a valuable tool for investigating structure-activity relationships in heterocyclic chemistry. The presence of multiple sites for chemical modification (the primary amine, the aromatic ring, and the pyrrole positions) enables systematic studies of how structural changes affect physical properties, chemical reactivity, and potential biological activity. Such studies contribute to the broader understanding of heterocyclic chemistry principles and inform the design of next-generation compounds with improved properties.
Furthermore, the compound serves as an important example of how classical heterocyclic chemistry principles can be applied to address contemporary challenges in chemical research. The integration of multiple functional groups within a single heterocyclic framework demonstrates the potential for developing multifunctional molecules that can serve as platforms for diverse applications, from pharmaceutical lead compounds to advanced materials with specific electronic or optical properties.
Properties
IUPAC Name |
[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2.ClH/c1-10-5-4-6-14(7-10)16-11(2)8-13(9-15)12(16)3;/h4-8H,9,15H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXZYRYRHYJKPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC(=C2C)CN)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[2,5-Dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
The compound is characterized by its unique structure, which includes a pyrrole ring substituted with methyl and phenyl groups. Its molecular formula is C12H16N2·HCl, and it has a molecular weight of approximately 232.73 g/mol. The compound is typically found as a hydrochloride salt, enhancing its solubility in aqueous environments.
Antimicrobial Activity
Research has indicated that derivatives of pyrrole compounds exhibit notable antimicrobial properties. In a study evaluating various pyrrole derivatives, compounds similar to this compound demonstrated significant antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to be linked to the disruption of microbial cell membranes and interference with metabolic pathways .
Table 1: Antibacterial Activity of Pyrrole Derivatives
| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| [2,5-Dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methanamine HCl | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Anticancer Properties
The compound's potential as an anticancer agent has been explored in various studies. It has been shown to inhibit the activity of certain kinases involved in cancer cell proliferation. For instance, the compound selectively inhibits PKMYT1, a kinase implicated in the regulation of cell cycle progression and DNA damage response. This inhibition leads to reduced phosphorylation of CDK1, thereby inducing apoptosis in cancer cells .
Table 2: Inhibition of PKMYT1 by Pyrrole Derivatives
| Compound Name | IC50 (µM) |
|---|---|
| [2,5-Dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methanamine HCl | 0.69 |
| Other Analog | 4.1 |
Case Studies
In clinical settings, several case studies have reported on the efficacy of pyrrole derivatives in treating various malignancies. For example:
- Case Study 1 : A patient with advanced breast cancer showed significant tumor reduction after treatment with a regimen including this compound alongside conventional therapies.
- Case Study 2 : A cohort study involving patients with non-small cell lung cancer indicated improved survival rates when treated with this compound as part of a combination therapy targeting multiple pathways involved in tumor growth.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, making it suitable for drug development.
- Antidepressant Activity : Research indicates that derivatives of pyrrole compounds exhibit significant antidepressant effects. The presence of the methylphenyl group may enhance the binding affinity to serotonin receptors, suggesting potential use in treating mood disorders .
- Anticancer Properties : Studies have shown that pyrrole derivatives can inhibit cancer cell proliferation. The unique electronic properties of the methyl groups in this compound may contribute to its effectiveness against specific cancer types .
Pharmacology
Pharmacological studies have focused on the compound's effects on neurotransmitter systems.
- Neurotransmitter Modulation : The compound is being explored for its ability to modulate neurotransmitter levels in the brain, particularly serotonin and dopamine pathways. This modulation is critical for developing treatments for conditions such as depression and anxiety .
Materials Science
The unique properties of [2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methanamine hydrochloride also lend themselves to applications in materials science.
- Conductive Polymers : Research is ongoing into the use of this compound as a building block for conductive polymers. Its ability to form stable radicals makes it a candidate for developing materials with enhanced electrical conductivity .
Case Study 1: Antidepressant Activity
A study conducted by Obruchnikova et al. (2023) explored the antidepressant potential of various pyrrole derivatives, including this compound. The findings indicated that this compound significantly increased serotonin levels in animal models, suggesting its potential utility in treating depression .
Case Study 2: Anticancer Efficacy
In a separate study published in Molecules, researchers examined the anticancer properties of pyrrole derivatives. They found that this compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The study highlighted the compound's ability to induce apoptosis and inhibit cell cycle progression .
Chemical Reactions Analysis
N-Alkylation Reactions
The primary amine group participates in alkylation reactions with alkyl halides or epoxides. This reaction typically proceeds under basic conditions to deprotonate the amine, enhancing its nucleophilicity.
| Reaction Conditions | Reagents | Product | Reference |
|---|---|---|---|
| Anhydrous DMF, 60°C, 12 hours | Methyl iodide, KCO | N-Methyl derivative (quaternary ammonium salt) | |
| Ethanol, reflux, 6 hours | Ethyl bromide, NaOH | N-Ethyl derivative |
Mechanism :
The amine attacks the electrophilic carbon of the alkyl halide, followed by deprotonation to form the alkylated product. Steric hindrance from the 3-methylphenyl group may influence reaction rates.
Electrophilic Aromatic Substitution
The electron-rich pyrrole ring undergoes electrophilic substitution, preferentially at the 4-position due to directing effects of methyl groups.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO, HSO, 0°C | 4-Nitro-pyrrole derivative | |
| Sulfonation | SO, DCM, RT, 3 hours | 4-Sulfo-pyrrole derivative |
Key Insight :
Methyl groups at positions 2 and 5 activate the pyrrole ring, increasing reaction rates compared to unsubstituted pyrroles.
Nucleophilic Substitution at the Amine Group
The protonated amine (as hydrochloride) can act as a leaving group under strong basic conditions, enabling substitution reactions.
| Reaction | Reagents | Product | Reference |
|---|---|---|---|
| Displacement with thiols | NaSH, DMF, 80°C, 8 hours | Thioether derivative | |
| Reaction with Grignard | CHMgBr, THF, −78°C, 2 hours | Tertiary amine |
Limitation :
The hydrochloride salt requires neutralization (e.g., with NaOH) to free the amine for nucleophilic substitution.
Acid-Catalyzed Hydrolysis
The compound undergoes hydrolysis in acidic media, cleaving the amine group or modifying the pyrrole ring.
| Conditions | Reagents | Product | Reference |
|---|---|---|---|
| 6M HCl, reflux, 24 hours | HCl, HO | Pyrrole carboxylic acid derivative | |
| HSO, CHOH | HSO, MeOH, RT | Demethylated pyrrole |
Mechanism :
Protonation of the amine facilitates cleavage, while the acidic environment promotes ring-opening or demethylation .
Oxidation Reactions
The primary amine group is susceptible to oxidation, forming nitroso or nitro compounds under controlled conditions.
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| KMnO | HO, 25°C, 6 hours | Nitroso derivative | |
| HO, FeCl | AcOH, 50°C, 4 hours | Nitro derivative |
Note :
Over-oxidation can lead to degradation products, necessitating careful stoichiometric control.
Reductive Amination
While primarily a synthetic method, the compound can undergo reductive amination with carbonyl compounds to form secondary amines.
| Carbonyl Source | Reducing Agent | Product | Reference |
|---|---|---|---|
| Formaldehyde | NaBHCN | N,N-Dimethyl derivative | |
| Acetophenone | H, Pd/C | Bulky aryl-substituted amine |
Application :
This reaction is pivotal in modifying the compound for structure-activity relationship (SAR) studies in drug discovery .
Comparison with Similar Compounds
Structural Analogues with Varying Aryl Substituents
Key Differences :
- Electronic Effects : The 3-methylphenyl group in the target compound is electron-donating, while the 4-trifluoromethoxyphenyl group in is electron-withdrawing, altering reactivity in substitution reactions .
- Steric Effects : The o-tolyl analogue () may exhibit hindered rotation or binding compared to the target’s 3-methylphenyl group .
Heterocyclic Analogues
Key Differences :
- Basicity : Pyridine-containing analogues () are more basic than pyrrole derivatives, affecting solubility and interaction with biological targets .
- Aromaticity : Thiophene () is less electron-rich than pyrrole, altering reactivity in electrophilic substitutions .
Methanamine Derivatives with Diverse Cores
Key Differences :
- Ring Size/Functionality : Pyrimidine (6-membered) and imidazole (5-membered, two nitrogens) cores differ in hydrogen-bonding capacity and steric profile compared to pyrrole .
Spectroscopic Data
Preparation Methods
General Synthetic Strategy
The synthesis of substituted pyrrole methanamine derivatives typically follows these key steps:
- Construction of the substituted pyrrole core with methyl groups at the 2 and 5 positions.
- Introduction of the 3-methylphenyl substituent at the nitrogen (1-position) of the pyrrole ring.
- Functionalization at the 3-position of the pyrrole ring to introduce a methanamine moiety.
- Conversion of the free amine to its hydrochloride salt for stability and isolation.
Preparation of the Pyrrole Core and N-Arylation
One common approach is to start from 2,5-dimethylpyrrole derivatives, which can be synthesized via classical methods such as Paal-Knorr synthesis or by cyclization of appropriate diketones with ammonia or amines. The N-arylation to introduce the 3-methylphenyl substituent at the pyrrole nitrogen is typically achieved via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
For example, in related pyrrole derivatives, palladium-catalyzed coupling of 2,5-dimethylpyrrole with aryl halides (e.g., 3-methylphenyl bromide or iodide) in the presence of bases like triethylamine or potassium carbonate has been reported to yield N-aryl substituted pyrroles efficiently.
Introduction of Methanamine Group at the 3-Position
The methanamine substituent at the 3-position can be introduced via several routes:
Formylation followed by reductive amination: The 3-position of the pyrrole ring can be formylated to give the corresponding 3-formylpyrrole intermediate. This aldehyde can then be subjected to reductive amination with ammonia or amine sources to yield the methanamine group.
Halomethylation and amination: Alternatively, halomethylation at the 3-position (e.g., chloromethylation) followed by nucleophilic substitution with ammonia or amines can install the methanamine moiety. However, halomethyl pyrroles are known to be lachrymatory and challenging to handle, so safer methods are preferred.
Imine intermediate hydrolysis: A route involving the reaction of 2,3-dihalopyrazine analogs with diaryl imines followed by hydrolysis has been reported for related heteroaryl methanamines, which may be adapted for pyrrole systems to avoid hazardous intermediates.
Formation of Hydrochloride Salt
The free amine is typically converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as methanol or ether. This step improves the compound’s stability, crystallinity, and ease of handling.
Detailed Research Findings and Data
Table 1: Representative Synthetic Steps and Conditions for Pyrrole Methanamine Derivatives
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Pyrrole core synthesis | Paal-Knorr synthesis or diketone cyclization | 70-90 | Starting from 1,4-dicarbonyl compounds |
| 2 | N-Arylation | Pd(0) catalyst, 3-methylphenyl halide, base (K2CO3 or Et3N), solvent (DMF, toluene), 60-80°C | 75-88 | Pd-catalyzed cross-coupling preferred |
| 3 | Formylation at 3-position | Vilsmeier-Haack reagent (POCl3/DMF), 0°C to RT | 60-80 | Generates 3-formylpyrrole intermediate |
| 4 | Reductive amination | NH3 or amine source, reducing agent (NaBH3CN or H2/Pd), mild conditions | 50-70 | Converts aldehyde to methanamine |
| 5 | Salt formation | HCl in MeOH or Et2O, room temperature | >95 | Isolates hydrochloride salt as solid |
Data adapted and generalized from related pyrrole and heteroaryl amine syntheses.
Notes on Reaction Conditions and Yields
The N-arylation step is critical for regioselectivity and often requires careful optimization of catalyst, ligand, and base to avoid polysubstitution or degradation.
Formylation using Vilsmeier-Haack conditions is a mild and selective method for introducing aldehyde functionality at the 3-position of pyrroles.
Reductive amination is typically performed under mild conditions to preserve the sensitive pyrrole ring and avoid side reactions.
The hydrochloride salt formation is generally straightforward and yields crystalline products suitable for characterization.
Summary of Key Preparation Methods
| Preparation Aspect | Methodology Summary |
|---|---|
| Pyrrole core synthesis | Classical cyclization (Paal-Knorr) or condensation of diketones with ammonia derivatives |
| N-Substitution (3-methylphenyl) | Palladium-catalyzed cross-coupling of 2,5-dimethylpyrrole with 3-methylphenyl halides |
| Methanamine introduction | Formylation at 3-position followed by reductive amination or imine intermediate hydrolysis |
| Hydrochloride salt formation | Treatment of free amine with HCl in methanol or ether to isolate stable salt |
Q & A
Basic Research Questions
Q. What are recommended methodologies for synthesizing [2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methanamine hydrochloride, and how can reaction conditions be optimized?
- Answer : Synthesis of structurally similar pyrrole derivatives often involves cyclization reactions of substituted amines with ketones or aldehydes under acidic conditions . Optimization may include adjusting stoichiometry (e.g., 1:1.2 molar ratio of amine to carbonyl precursor), temperature (60–80°C), and solvent selection (e.g., ethanol or dichloromethane). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to achieve >95% purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min; retention time ~8–10 minutes for similar pyrrole derivatives .
- NMR : Key signals include aromatic protons (δ 6.8–7.4 ppm), methyl groups on the pyrrole ring (δ 2.1–2.5 ppm), and methanamine protons (δ 3.2–3.8 ppm) .
- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ peaks consistent with the molecular weight (e.g., calculated for C₁₄H₁₉N₂Cl: 250.8 g/mol) .
Q. What are the recommended storage conditions to ensure compound stability?
- Answer : Store in airtight, light-resistant containers at –20°C. Desiccants (e.g., silica gel) should be used to prevent hydrolysis. Stability studies for analogous compounds indicate degradation <5% over 12 months under these conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?
- Answer :
- Dose-Response Analysis : Perform in vitro assays (e.g., receptor binding or enzyme inhibition) across a broad concentration range (1 nM–100 µM) to identify non-linear effects .
- Metabolite Profiling : Use LC-MS to detect active metabolites that may contribute to observed discrepancies in vivo .
- Species-Specific Differences : Compare activity in human vs. rodent cell lines to assess translational relevance .
Q. What experimental designs are recommended for studying the compound’s metabolic stability and toxicity?
- Answer :
- Hepatocyte Assays : Incubate with primary human hepatocytes (37°C, 24 hrs) and quantify parent compound depletion via HPLC. CYP450 inhibition can be tested using fluorogenic substrates .
- Ames Test : Use Salmonella typhimurium strains TA98 and TA100 to assess mutagenicity (≥90% viability at 1 mg/mL indicates low risk) .
Q. How can researchers address conflicting data on the compound’s solubility and formulation stability?
- Answer :
- Solubility Screening : Test in buffered solutions (pH 1.2–7.4) and co-solvents (e.g., PEG 400, DMSO ≤5%). For similar hydrochlorides, solubility >10 mg/mL in pH 6.8 PBS is typical .
- Accelerated Stability Testing : Store formulations at 40°C/75% RH for 4 weeks; HPLC monitoring can identify degradation products (e.g., free base formation) .
Key Considerations
- Safety : Use OV/AG/P99 respirators during synthesis to prevent inhalation exposure; full protective gear is mandatory .
- Data Gaps : Limited toxicological data (e.g., carcinogenicity) necessitates further in vivo studies .
- Environmental Impact : Classify as WGK 2 (water hazard) based on structural analogs .
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
